molecular formula C8H17NO B13259686 2-Amino-4,4-dimethylcyclohexan-1-ol

2-Amino-4,4-dimethylcyclohexan-1-ol

Cat. No.: B13259686
M. Wt: 143.23 g/mol
InChI Key: JWOAXHVWBQPKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C8H17NO. It is a cyclohexanol derivative, characterized by the presence of an amino group at the second position and two methyl groups at the fourth position of the cyclohexane ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 2-Amino-4,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow hydrogenation. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Amino-4,4-dimethylcyclohexanone.

    Reduction: 2-Amino-4,4-dimethylcyclohexanol.

    Substitution: Various substituted cyclohexanols depending on the substituent introduced.

Scientific Research Applications

2-Amino-4,4-dimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,2-dimethylcyclohexan-1-ol: Similar structure but with different substitution pattern.

    2,6-Dimethylcyclohexan-1-ol: Lacks the amino group, resulting in different chemical properties.

    2-Amino-4,4,4-trifluorobutanoic acid: Contains a trifluoromethyl group instead of dimethyl groups, leading to distinct reactivity.

Uniqueness

2-Amino-4,4-dimethylcyclohexan-1-ol is unique due to the presence of both an amino group and two methyl groups on the cyclohexane ring This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with other molecules

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-4,4-dimethylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(10)6(9)5-8/h6-7,10H,3-5,9H2,1-2H3

InChI Key

JWOAXHVWBQPKKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.